3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
CAS No.: 1220028-90-9
Cat. No.: VC3388848
Molecular Formula: C13H18BrCl2NO
Molecular Weight: 355.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220028-90-9 |
|---|---|
| Molecular Formula | C13H18BrCl2NO |
| Molecular Weight | 355.1 g/mol |
| IUPAC Name | 3-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C13H17BrClNO.ClH/c1-8-5-11(12(14)9(2)13(8)15)17-7-10-3-4-16-6-10;/h5,10,16H,3-4,6-7H2,1-2H3;1H |
| Standard InChI Key | SMLGIBHKENRZGI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1Cl)C)Br)OCC2CCNC2.Cl |
| Canonical SMILES | CC1=CC(=C(C(=C1Cl)C)Br)OCC2CCNC2.Cl |
Introduction
3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride is a complex organic compound with a specific molecular structure and properties. It is identified by its CAS number, molecular formula, and molecular weight. This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structure and potential applications.
Structural Analysis
The structure of 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride includes a pyrrolidine ring linked to a bromo-chloro-dimethylphenoxy group. This structure suggests potential applications in pharmaceuticals or as an intermediate in organic synthesis.
Synthesis and Preparation
While specific synthesis methods for this compound are not detailed in available literature, it likely involves the reaction of a pyrrolidine derivative with a bromo-chloro-dimethylphenoxy compound. Synthesis techniques might include nucleophilic substitution or etherification reactions.
Potential Applications
Given its complex structure, this compound could be used in various applications, including:
-
Pharmaceutical Research: As a potential intermediate or active pharmaceutical ingredient due to its unique chemical structure.
-
Organic Synthesis: As a building block for more complex molecules.
Safety and Handling
As with many organic compounds, handling 3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride requires caution. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended handling procedures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume